4-[2-(2-Methylphenylthio)acetylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methylphenylthio)acetylamino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of a benzoic acid core substituted with an acetylamino group and a 2-methylphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylphenylthio)acetylamino]benzoic acid typically involves the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of aniline derivatives to form the acetylamino intermediate. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The next step involves the introduction of the 2-methylphenylthio group. This can be accomplished through a nucleophilic substitution reaction using 2-methylthiophenol and a suitable leaving group, such as a halide.
Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with the thioether derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylphenylthio)acetylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[2-(2-Methylphenylthio)acetylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylphenylthio)acetylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
DNA Interaction: The compound may intercalate into DNA, affecting DNA replication and transcription.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
4-[2-(2-Methylphenylthio)acetylamino]benzoic acid can be compared with other similar compounds, such as:
N-acetylanthranilic acid: Similar structure but lacks the thioether group.
4-(Acetylamino)-3-amino benzoic acid: Contains an amino group instead of the thioether group.
2-(Acetylamino)benzoic acid: Lacks the thioether and methyl groups.
Uniqueness
The presence of the 2-methylphenylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15NO3S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[[2-(2-methylphenyl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3S/c1-11-4-2-3-5-14(11)21-10-15(18)17-13-8-6-12(7-9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
SRZWNFHOIDVNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.